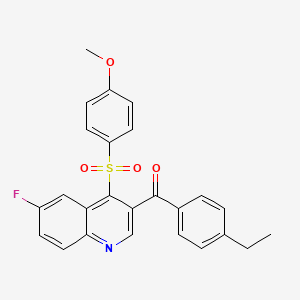

(5-Bromo-2-methylthiazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Bromo-2-methylthiazol-4-yl)methanol is a chemical compound with the CAS Number: 1092506-38-1. Its molecular weight is 208.08 and its linear formula is C5H6BrNOS .

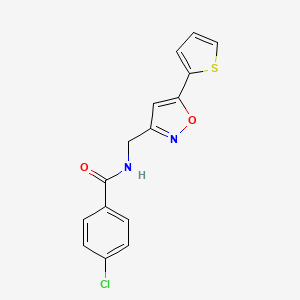

Molecular Structure Analysis

The InChI code for (5-Bromo-2-methylthiazol-4-yl)methanol is 1S/C5H6BrNOS/c1-3-7-4 (2-8)5 (6)9-3/h8H,2H2,1H3 and the InChI key is DOYOCBDRIICRGX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

(5-Bromo-2-methylthiazol-4-yl)methanol is a white to yellow solid . .Scientific Research Applications

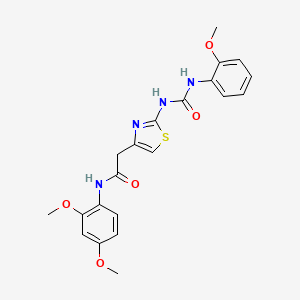

Medicinal Chemistry and Drug Development

- SGLT2 Inhibitors : Researchers have utilized this compound as an intermediate in the synthesis of SGLT2 (sodium-glucose cotransporter 2) inhibitors. These inhibitors play a crucial role in managing diabetes by reducing glucose reabsorption in the kidneys. The compound’s unique structure contributes to the development of novel drugs for diabetes therapy .

Antitumor and Cytotoxic Activity

The compound has demonstrated intriguing antitumor and cytotoxic properties. Here’s a glimpse:

- Cancer Research : A derivative of (5-bromo-2-methylthiazol-4-yl)methanol exhibited potent effects on prostate cancer cell lines. Researchers continue to explore its potential as an anticancer agent .

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole-containing compounds have been identified as potential inhibitors of a variety of biological targets . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways . Metabolomics studies can provide insights into the affected pathways and their downstream effects .

Result of Action

Thiazole derivatives have demonstrated potent activities against tumor cell colonies , suggesting that they may have significant molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Bromo-2-methylthiazol-4-yl)methanol. Factors such as lifestyle, diet, antibiotic use, illnesses, and even the mode of delivery can influence the composition of gut microbiota, which in turn can affect the action of thiazole derivatives . Additionally, environmental pollution can also impact the action of these compounds .

properties

IUPAC Name |

(5-bromo-2-methyl-1,3-thiazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-3-7-4(2-8)5(6)9-3/h8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYOCBDRIICRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2435893.png)

![2-((4-nitrobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2435895.png)

![2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2435896.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2435902.png)

![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2435903.png)

![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B2435904.png)

![8-chloro-N-[3-(furan-2-yl)propyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2435909.png)

![(E)-3-(3-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2435911.png)